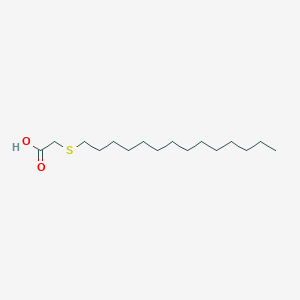

Tetradecylthioacetic acid

Description

Properties

IUPAC Name |

2-tetradecylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBCWPPBAWQYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040759 | |

| Record name | Tetradecylthioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-20-2 | |

| Record name | Tetradecylthioacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Carboxymethylthio)tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylthioacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tetradecylthio)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYLTHIOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetradecylthioacetic Acid (TTA)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Tetradecylthioacetic acid (TTA), a synthetic 3-thia fatty acid analogue, exerts its primary metabolic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). As a pan-agonist with a pronounced selectivity for PPARα, TTA modulates lipid and fatty acid metabolism, positioning it as a compound of interest for metabolic disorders. Its mechanism involves the transcriptional regulation of genes integral to fatty acid uptake, transport, and mitochondrial β-oxidation, leading to a cascade of downstream effects including reduced plasma lipids and anti-inflammatory actions. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved in the action of TTA.

Primary Mechanism of Action: PPAR Agonism

This compound functions as a ligand for all three PPAR subtypes: α, δ (also known as β/δ), and γ.[1][2] However, it displays the highest affinity for PPARα, the key regulator of hepatic fatty acid oxidation.[3] Upon binding to TTA, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

The activation of PPARα in the liver is central to TTA's lipid-lowering effects. This leads to the upregulation of genes encoding for proteins involved in multiple stages of fatty acid metabolism.[4][5] In skeletal muscle, TTA-mediated activation of PPARδ has been shown to increase fatty acid oxidation.[2] The activation of PPARγ, primarily expressed in adipose tissue, is less pronounced.

dot

Figure 1: TTA-mediated PPAR activation and target gene transcription.

Effects on Fatty Acid Metabolism

The primary consequence of TTA-induced PPAR activation is a significant enhancement of fatty acid catabolism. This is achieved through the coordinated upregulation of genes involved in:

-

Fatty Acid Transport and Uptake: TTA enhances the expression of genes such as CD36, which facilitates the uptake of fatty acids into cells.[6]

-

Mitochondrial β-oxidation: TTA robustly increases the expression of key enzymes in mitochondrial fatty acid β-oxidation. This includes Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, and Acyl-CoA Dehydrogenase Medium Chain (ACADM).[4][5][6]

This enhanced fatty acid oxidation leads to a reduction in circulating plasma triglycerides and free fatty acids.[7][8]

dot

Figure 2: TTA's impact on fatty acid metabolism pathways.

Quantitative Data Summary

The following tables summarize quantitative data from key clinical and preclinical studies investigating the effects of this compound.

Table 1: Human Clinical Trial Data with TTA Supplementation

| Parameter | Baseline (Mean) | After 28 Days of 1g TTA (Mean) | P-value | Reference |

| LDL Cholesterol (mmol/L) | 4.2 | 3.7 | < 0.001 | [2] |

| LDL/HDL Ratio | 4.00 | 3.66 | 0.008 | [2] |

| Docosahexaenoic acid (DHA) | - | -13% change | 0.002 | [2] |

| Eicosapentaenoic acid (EPA) | - | -10% change | 0.07 | [2] |

Table 2: In Vitro and In Vivo Preclinical Data for TTA

| Model System | TTA Concentration/Dose | Observed Effect | Fold Change/Percentage Change | Reference |

| Rat Hepatocytes | 100 mg (single dose) | Increased [1-14C]palmitic acid oxidation | ~2-fold increase | [9] |

| Human TNFα Transgenic Mice | - | Decreased plasma TAG levels | 54% decrease | [7] |

| Human TNFα Transgenic Mice | - | Decreased hepatic FAS activity | 27% decrease | [7] |

| Cultured Rat Hepatocytes | Not specified | Stimulation of [1-14C]oleic acid oxidation | Significant stimulation | [10] |

Detailed Experimental Protocols

PPAR Transactivation Assay

This protocol is a generalized method for determining the activation of PPAR subtypes by a test compound like TTA.

Objective: To quantify the dose-dependent activation of PPARα, PPARδ, and PPARγ by TTA.

Materials:

-

HEK293T or similar mammalian cell line

-

Expression plasmids for GAL4-DNA binding domain fused to the ligand-binding domain of human PPARα, PPARδ, and PPARγ (pBIND-PPARα, pBIND-PPARδ, pBIND-PPARγ)

-

A reporter plasmid containing a GAL4 response element upstream of a luciferase gene (pGRE-LUC)

-

A control plasmid for transfection efficiency, e.g., expressing Renilla luciferase (pRL-TK)

-

Lipofectamine 2000 or similar transfection reagent

-

TTA stock solution (in DMSO)

-

Rosiglitazone (positive control for PPARγ), GW501516 (positive control for PPARδ), WY-14643 (positive control for PPARα)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pBIND-PPAR (α, δ, or γ), pGRE-LUC, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of TTA (e.g., 0.1, 1, 10, 50, 100 µM) or the respective positive controls. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the fold activation relative to the vehicle control against the log of the TTA concentration to determine the EC50 value.

dot

Figure 3: Workflow for PPAR transactivation assay.

Fatty Acid Oxidation Assay in HepG2 Cells

This protocol describes a method to measure the rate of mitochondrial fatty acid oxidation in a human liver cell line.

Objective: To determine the effect of TTA on the rate of palmitate oxidation in HepG2 cells.

Materials:

-

HepG2 cells

-

[1-14C]palmitic acid

-

TTA stock solution (in DMSO)

-

Seahorse XF Base Medium or similar

-

Bovine Serum Albumin (BSA), fatty acid-free

-

L-carnitine

-

Etomoxir (inhibitor of CPT1)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding: Seed HepG2 cells in a Seahorse XF24 or similar cell culture microplate.

-

TTA Pre-treatment: Treat the cells with various concentrations of TTA (e.g., 10, 50, 100, 200 µM) for 24 hours.

-

Substrate Preparation: Prepare a solution of [1-14C]palmitic acid complexed to BSA in the assay medium.

-

Assay Initiation: Wash the cells with the assay medium and then add the [1-14C]palmitate-BSA substrate solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

Measurement of 14CO2: At the end of the incubation, add perchloric acid to stop the reaction and release the 14CO2 produced from the complete oxidation of [1-14C]palmitate. The 14CO2 is trapped in a filter paper soaked in a CO2-trapping agent (e.g., hyamine hydroxide) placed in a sealed well.

-

Measurement of Acid-Soluble Metabolites (ASMs): Centrifuge the plate and collect the supernatant. The radioactivity in the supernatant represents the ASMs, which are products of incomplete β-oxidation.

-

Scintillation Counting: Transfer the filter paper and the supernatant to separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein content in each well. Calculate the rate of fatty acid oxidation (complete and incomplete) and compare the rates in TTA-treated cells to vehicle-treated controls.

References

- 1. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound increases fat metabolism and improves cardiac function in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acylcarnitine formation and fatty acid oxidation in hepatocytes from rats treated with this compound (a 3-thia fatty acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Activation of PPARα by Tetradecylthioacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylthioacetic acid (TTA) is a synthetic, non-metabolizable fatty acid analogue that has garnered significant interest in the scientific community for its diverse biological activities, including potent effects on lipid metabolism and inflammation. A key mechanism underlying these effects is its role as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, and among the three isoforms (α, δ/β, and γ), TTA exhibits a preferential activation of PPARα.

This technical guide provides a comprehensive overview of the activation of PPARα by TTA, consolidating quantitative data on its efficacy, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of PPARα signaling and the development of therapeutic agents targeting this receptor.

Data Presentation: Quantitative Effects of TTA on PPARα Activation and Target Gene Expression

The activation of PPARα by this compound (TTA) initiates a cascade of transcriptional events, leading to the altered expression of numerous target genes involved in lipid metabolism and inflammation. The following tables summarize the quantitative data on the potency of TTA in activating PPARα and its downstream effects on gene expression, as documented in various in vivo and in vitro studies.

In Vivo Effects of TTA on Hepatic PPARα Target Gene Expression in Mice

Studies in mice have demonstrated the robust capability of TTA to induce the expression of genes regulated by PPARα in the liver. The data presented below is derived from a study where mice were fed a high-fat diet supplemented with 0.75% (w/w) TTA. The fold changes represent the increase in mRNA levels in the TTA-treated group compared to the control group.

| Target Gene | Function | Fold Change in Expression | Reference |

| Acot2 (Acyl-CoA thioesterase 2) | Mitochondrial fatty acid metabolism | 60-140 fold | [1] |

| Slc27a1 (Fatp1, fatty acid transporter protein 1) | Mitochondrial fatty acid metabolism | 60-140 fold | [1] |

| Cpt1b (Carnitine palmitoyl (B13399708) transferase 1b) | Mitochondrial fatty acid metabolism | 60-140 fold | [1] |

| Acot3 (Acyl-CoA thioesterase 3) | Peroxisomal lipid metabolism | 80-400 fold | [1] |

| Ehhadh (Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase) | Peroxisomal lipid metabolism | 80-400 fold | [1] |

| Acot5 (Acyl-CoA thioesterase 5) | Peroxisomal lipid metabolism | 80-400 fold | [1] |

| Cpt2 (Carnitine palmitoyl transferase 2) | Mitochondrial β-oxidation | 2-5 fold | [1] |

| Acadm (Medium-chain acyl-CoA dehydrogenase) | Mitochondrial β-oxidation | 2-5 fold | [1] |

| Acadl (Long-chain acyl-CoA dehydrogenase) | Mitochondrial β-oxidation | 2-5 fold | [1] |

| Dci (Mitochondrial delta 3, delta 2-enoyl-CoA isomerase) | Mitochondrial β-oxidation | 2-5 fold | [1] |

| Decr1 (2,4-dienoyl-CoA reductase) | Mitochondrial β-oxidation | 2-5 fold | [1] |

| Hadha (alpha subunit of mitochondrial Trifunctional protein) | Mitochondrial β-oxidation | 2-5 fold | [1] |

| Acot1 (Acyl-CoA thioesterase 1) | Cytosolic fatty acid metabolism | Strongly induced | [1] |

| Fgf21 (Fibroblast growth factor 21) | Hormonal mediator of fatty acid oxidation | Increased | [1] |

| Cd36 (Fatty acid translocase) | Fatty acid uptake | ~2-3 fold (intestine) | [1] |

| L-Fabp (Fatty acid binding protein 1) | Intracellular fatty acid transport | ~2-3 fold (intestine) | [1] |

| Acsl3 (Acyl-CoA synthetase 3) | Fatty acid activation | Increased (distal intestine) | [1] |

| Acsl5 (Acyl-CoA synthetase 5) | Fatty acid activation | Increased (distal intestine) | [1] |

In Vitro and In Vivo Effects of TTA on Inflammatory Gene Expression

TTA's activation of PPARα also plays a role in modulating inflammatory responses. The following table summarizes the effects of TTA on the expression of genes involved in inflammation.

| Gene | Model System | Effect of TTA | Fold Change | Reference |

| PPARα | TNF-α-stimulated HUVECs | Upregulation | ~2.5 fold | [2] |

| VCAM-1 | Liver of wild-type mice | Suppression | - | [2] |

| IL-8 | Liver of wild-type mice | Suppression | - | [2] |

| MCP-1 | Liver of wild-type mice | Suppression | - | [2] |

It is important to note that while TTA is established as a pan-PPAR agonist with a preference for PPARα, specific EC50 (half-maximal effective concentration) and Kd (dissociation constant) values for its direct interaction with PPARα are not consistently reported in the reviewed literature. One study indicated that in cultured liver cells, TTA acted as a pan-PPAR agonist with predominant PPARα and PPARδ activation at low concentrations[3]. Another study mentioned that TTA has a pronounced affinity for PPARα, similar to fibrates and polyunsaturated fatty acids[4]. However, precise quantitative values for binding affinity and activation potency remain an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activation of PPARα by TTA. These protocols are based on established methods and can be adapted for specific research needs.

Luciferase Reporter Gene Assay for PPARα Activation

This assay is a widely used method to quantify the ability of a compound to activate a specific nuclear receptor. It relies on a reporter gene, typically luciferase, whose expression is driven by a promoter containing PPAR response elements (PPREs).

Objective: To determine the dose-dependent activation of PPARα by TTA.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) that does not endogenously express high levels of PPARα.

-

Expression Plasmids:

-

An expression vector containing the full-length human or mouse PPARα cDNA.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs (e.g., pGL3-PPRE-luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

-

-

Reagents:

-

This compound (TTA) stock solution (in DMSO or ethanol).

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Opti-MEM I Reduced Serum Medium.

-

Dual-Luciferase® Reporter Assay System (Promega) or similar.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's instructions. For each well, a typical mixture would include the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Add the transfection complex to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, replace the transfection medium with fresh DMEM containing 10% FBS.

-

-

TTA Treatment:

-

24 hours post-transfection, replace the medium with fresh serum-free DMEM.

-

Prepare serial dilutions of TTA in serum-free DMEM. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the highest TTA treatment.

-

Add the TTA dilutions to the cells and incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity for each TTA concentration relative to the vehicle control.

-

Plot the fold induction against the TTA concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of a protein, in this case, PPARα, to a specific DNA sequence, the PPRE.

Objective: To qualitatively or quantitatively assess the binding of PPARα to a PPRE in the presence of TTA.

Materials:

-

Nuclear Extract: Nuclear protein extracts from cells overexpressing PPARα or purified recombinant PPARα protein.

-

DNA Probe: A double-stranded oligonucleotide containing a consensus PPRE sequence. One strand should be labeled with a detectable marker (e.g., biotin, digoxigenin, or a radioactive isotope like ³²P).

-

Reagents:

-

This compound (TTA) stock solution.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Unlabeled "cold" PPRE oligonucleotide for competition assays.

-

Loading dye (e.g., 6x DNA loading dye).

-

-

Equipment:

-

Polyacrylamide gel electrophoresis (PAGE) system.

-

Power supply.

-

Gel imaging system appropriate for the chosen label (e.g., chemiluminescence imager, phosphorimager).

-

Protocol:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in this order: binding buffer, poly(dI-dC), nuclear extract or purified PPARα, and TTA at various concentrations (or vehicle control).

-

Incubate the mixture on ice for 10-15 minutes to allow for pre-binding of non-specific proteins.

-

Add the labeled PPRE probe to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes to allow for the formation of the PPARα-PPRE complex.

-

-

Competition Assay (for specificity):

-

Prepare parallel reactions where a 50-100 fold molar excess of unlabeled "cold" PPRE probe is added before the labeled probe. This should compete for PPARα binding and reduce the signal from the labeled probe.

-

-

Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane if using non-radioactive detection methods.

-

Detect the labeled probe using the appropriate method (e.g., streptavidin-HRP for biotin, anti-digoxigenin antibody for DIG, or autoradiography for ³²P).

-

-

Analysis:

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

-

An increase in the intensity of the shifted band with increasing concentrations of TTA suggests that TTA promotes the binding of PPARα to the PPRE.

-

The disappearance or reduction of the shifted band in the presence of the cold competitor confirms the specificity of the binding.

-

Mandatory Visualizations

Signaling Pathway of PPARα Activation by TTA

PPARα Signaling Pathway Activation by TTAExperimental Workflow for Luciferase Reporter Assay

Luciferase Reporter Assay Workflow

Logical Relationship for EMSA Data Interpretation

EMSA Data Interpretation Logic

Conclusion

This compound is a potent activator of PPARα, exerting significant influence over genes involved in lipid metabolism and inflammation. The data and protocols presented in this guide offer a foundational resource for researchers investigating the molecular mechanisms of TTA and for professionals in drug development exploring the therapeutic potential of PPARα agonists. While the qualitative effects of TTA on PPARα are well-documented, further research to precisely quantify its binding affinity and activation potency will be invaluable in fully elucidating its pharmacological profile. The provided experimental workflows and signaling pathway diagrams serve as a visual and conceptual framework to guide future studies in this promising area of research.

References

- 1. The PPAR pan-agonist this compound promotes redistribution of plasma cholesterol towards large HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound attenuates dyslipidaemia in male patients with type 2 diabetes mellitus, possibly by dual PPAR-alpha/delta activation and increased mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Journey of a Modified Fatty Acid: A Technical Guide to the Cellular Uptake and Metabolism of Tetradecylthioacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylthioacetic acid (TTA) is a synthetic, non-β-oxidizable fatty acid analogue that has garnered significant interest in the scientific community for its potent effects on lipid metabolism and cellular energy homeostasis. Characterized by a sulfur atom at the third carbon position, which sterically hinders its breakdown through conventional mitochondrial β-oxidation, TTA acts as a powerful signaling molecule, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth exploration of the current understanding of the cellular uptake and metabolic fate of TTA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Cellular Uptake of this compound

The precise mechanisms governing the entry of TTA into cells are not yet fully elucidated; however, based on its structural similarity to natural long-chain fatty acids, it is hypothesized to utilize the same protein-mediated transport systems. The uptake of long-chain fatty acids is a complex process involving a combination of passive diffusion and facilitated transport mediated by a suite of membrane-associated proteins.[1][2][3]

Key candidate transporters for TTA uptake include:

-

Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that facilitates the uptake of long-chain fatty acids in various tissues, including the liver, adipose tissue, and muscle.[1][4]

-

Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that are believed to facilitate the transport of fatty acids across the plasma membrane, with some isoforms also possessing acyl-CoA synthetase activity, which "traps" the fatty acid inside the cell by converting it to its CoA ester.[1][5]

-

Plasma Membrane-Associated Fatty Acid-Binding Protein (FABPpm): A 43 kDa protein found on the surface of cells that binds long-chain fatty acids with high affinity and is thought to be involved in their transport into the cell.[1]

Once inside the cell, TTA is likely chaperoned by cytoplasmic Fatty Acid-Binding Proteins (FABPs) , which facilitate its transport to various organelles for metabolism or signaling purposes.

Experimental Workflow for Studying TTA Cellular Uptake

Metabolism of this compound

Due to the sulfur substitution at the β-position, TTA cannot be metabolized via the conventional β-oxidation pathway in the mitochondria. Instead, it undergoes ω-oxidation, a process that occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[6][7]

The metabolic cascade of TTA can be summarized in the following steps:

-

ω-Hydroxylation: The terminal methyl group (ω-carbon) of TTA is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, forming ω-hydroxy-TTA. This is the rate-limiting step in ω-oxidation.[6]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase .[6]

-

Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase , resulting in the formation of a dicarboxylic acid derivative of TTA.[6]

-

Chain Shortening via Peroxisomal β-Oxidation: The resulting dicarboxylic acid can then be transported into peroxisomes and undergo β-oxidation from the ω-end, leading to the formation of shorter-chain dicarboxylic acids that are eventually excreted in the urine.

Metabolic Pathway of this compound

TTA-Mediated Signaling Pathways

The primary mechanism of action of TTA is its function as a pan-PPAR agonist, with a preference for PPARα.[8] Activation of PPARs leads to the transcription of a wide array of genes involved in lipid metabolism.

PPAR-Dependent Signaling:

Upon entering the nucleus, TTA binds to and activates PPARs. The activated PPAR forms a heterodimer with the retinoid X receptor (RXR), and this complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators, such as PGC-1α, and the initiation of transcription.

Key Downstream Effects of TTA-Mediated PPAR Activation:

-

Increased Fatty Acid Oxidation: TTA upregulates the expression of genes encoding key enzymes in both mitochondrial and peroxisomal β-oxidation, including Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and enzymes of the mitochondrial trifunctional protein.[8][9]

-

Reduced Lipogenesis: TTA can suppress the expression of lipogenic genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), thereby reducing the synthesis of new fatty acids and triglycerides.

-

Anti-inflammatory Effects: TTA has been shown to exert anti-inflammatory effects, which may be mediated in part by PPARα-dependent inhibition of pro-inflammatory signaling pathways such as NF-κB.

Potential PPAR-Independent Signaling:

While PPAR activation is central to TTA's effects, some evidence suggests the involvement of other signaling pathways:

-

AMP-activated Protein Kinase (AMPK): TTA may activate AMPK, a key cellular energy sensor, which would further promote fatty acid oxidation and inhibit lipogenesis.[10][11] The exact mechanism of TTA-mediated AMPK activation is still under investigation.

-

Mitogen-Activated Protein Kinases (MAPKs): The role of MAPK signaling in response to TTA is not well-defined, but these pathways are known to be involved in cellular stress responses and could be modulated by the metabolic shifts induced by TTA.

-

Nuclear Factor Kappa B (NF-κB): TTA has been shown to have anti-inflammatory properties, and this may involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[12][13]

TTA Signaling Network

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of TTA.

Table 1: Effects of TTA on Plasma Lipid Parameters in Humans

| Parameter | Treatment Group | Change from Baseline | p-value | Reference |

| Total Cholesterol | 1000 mg/day TTA for 7 days | No significant change | - | [14] |

| LDL Cholesterol | 1000 mg/day TTA for 7 days | No significant change | - | [14] |

| HDL Cholesterol | 1000 mg/day TTA for 7 days | No significant change | - | [14] |

| Triglycerides | 1000 mg/day TTA for 7 days | No significant change | - | [14] |

| Free Fatty Acids | 1000 mg/day TTA for 7 days | No significant change | - | [14] |

Table 2: Effects of TTA on Gene Expression in Rat Heart

| Gene | Treatment Group | Fold Change vs. Control | Reference |

| CPT1a | TTA injection | Upregulated | [15] |

| ACOX1 | TTA injection | Upregulated | [15] |

| FADS2 | TTA injection | Upregulated | [15] |

| SCD1 | TTA injection | Upregulated | [15] |

Table 3: Effects of TTA on Fatty Acid Oxidation in Isolated Salmon Heart Cells

| Parameter | TTA Concentration | Fold Change vs. Control | Reference |

| [1-14C]Oleate Uptake | High dose | Increased | [15] |

| 14CO2 Production | High dose | Increased | [15] |

| Acid-Soluble Products | High dose | Increased | [15] |

Experimental Protocols

Measurement of Fatty Acid Oxidation using Radiolabeled Substrates

This protocol is adapted from studies measuring the oxidation of radiolabeled fatty acids in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, C2C12 myotubes)

-

Radiolabeled fatty acid (e.g., [1-14C]palmitate or [9,10-3H]palmitate)

-

Cell culture medium (e.g., DMEM)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

L-carnitine

-

TTA stock solution

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Seed cells in multi-well plates and culture to desired confluency.

-

Preparation of Radiolabeled Substrate: Prepare a stock solution of the radiolabeled fatty acid complexed to BSA in serum-free medium.

-

Cell Treatment: Pre-incubate cells with various concentrations of TTA or vehicle control for a specified duration (e.g., 24 hours).

-

Fatty Acid Oxidation Assay:

-

Remove the pre-incubation medium and wash cells with PBS.

-

Add the assay medium containing the radiolabeled fatty acid-BSA complex and L-carnitine.

-

For measuring 14CO2 production, seal the plates with a lid containing a filter paper soaked in NaOH to trap the evolved CO2.

-

Incubate at 37°C for a defined period (e.g., 1-3 hours).

-

-

Measurement of Oxidation Products:

-

Complete Oxidation (14CO2): Transfer the NaOH-soaked filter paper to a scintillation vial, add scintillation fluid, and count the radioactivity.

-

Incomplete Oxidation (Acid-Soluble Metabolites): Add perchloric acid to the medium to precipitate macromolecules. Centrifuge and transfer an aliquot of the supernatant to a scintillation vial for counting.

-

3H2O Production: If using a 3H-labeled fatty acid, separate the tritiated water from the labeled substrate by ion-exchange chromatography or another suitable method before scintillation counting.

-

-

Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Calculate the rate of fatty acid oxidation (e.g., nmol of substrate oxidized/mg protein/hour).

PPAR Reporter Gene Assay

This assay measures the ability of TTA to activate PPARs.

Materials:

-

Host cells (e.g., HEK293T or a relevant cell line)

-

Expression plasmid for the specific PPAR isoform (α, δ, or γ)

-

Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

TTA stock solution

-

Luciferase assay reagent and luminometer

Procedure:

-

Cell Seeding: Seed host cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.

-

Cell Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of TTA or a known PPAR agonist (positive control) and vehicle (negative control).

-

Incubation: Incubate the cells for a further period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the dose-response curve and calculate the EC50 value for TTA.[16][17]

Conclusion

This compound is a fascinating synthetic fatty acid that exerts profound effects on cellular lipid metabolism, primarily through its action as a PPAR agonist. While its inability to undergo mitochondrial β-oxidation prevents it from being a direct energy source, it acts as a potent modulator of the metabolic machinery, enhancing the catabolism of natural fatty acids. The cellular uptake of TTA is likely mediated by the same transporters as endogenous fatty acids, and its metabolism proceeds via ω-oxidation. The activation of PPARs by TTA leads to a cascade of transcriptional changes that promote fatty acid oxidation and reduce lipogenesis, with potential crosstalk with other key signaling pathways like AMPK and NF-κB. Further research is warranted to fully elucidate the intricacies of its cellular transport, metabolic fate, and the complete spectrum of its signaling activities. This knowledge will be instrumental in harnessing the therapeutic potential of TTA and similar compounds in the management of metabolic diseases.

References

- 1. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid transporters involved in the palmitate and oleate induced insulin resistance in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation and function of AMPK in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T Cell Receptor-induced Nuclear Factor κB (NF-κB) Signaling and Transcriptional Activation Are Regulated by STIM1- and Orai1-mediated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology and safety of this compound (TTA): phase-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound (TTA) treatment on lipid metabolism in salmon hearts-in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. benchchem.com [benchchem.com]

In Vitro Effects of Tetradecylthioacetic Acid (TTA) on Hepatocyte Lipid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Tetradecylthioacetic acid (TTA) on lipid accumulation in hepatocytes. TTA, a modified fatty acid, has garnered significant interest for its potent effects on hepatic lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this area.

Core Mechanism of Action: PPARα Activation

This compound (TTA) primarily exerts its effects on hepatocytes by acting as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), with a particular preference for the PPARα isoform.[1][2] Activation of PPARα initiates a cascade of transcriptional changes that collectively lead to a reduction in intracellular lipid accumulation by promoting fatty acid catabolism.

Upon binding TTA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, binding, and, most critically, mitochondrial and peroxisomal β-oxidation. The net result is an increased capacity of the hepatocyte to break down fatty acids for energy, thereby diverting them away from storage as triglycerides.

Quantitative Effects of TTA on Hepatocyte Lipid Metabolism

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of TTA on hepatocyte lipid metabolism.

Table 1: Effect of TTA on Fatty Acid Oxidation in Hepatocytes

| Parameter | Cell/Animal Model | TTA Treatment/Concentration | Fold Change/Percentage Increase vs. Control | Reference |

| Palmitic Acid Oxidation | Hepatocytes from TTA-treated rats | 100 mg single dose (in vivo) | ~2-fold increase | [3] |

| Oleic Acid Oxidation | Hepatocytes from TTA-treated rats | 100 mg single dose (in vivo) | ~2-fold increase | [3] |

| Hepatic β-Oxidation | hTNFα transgenic mice | 0.6% TTA in diet for 2 weeks (in vivo) | 48% increase | [1] |

Table 2: Effect of TTA on Triglyceride (TG) Metabolism in Hepatocytes

| Parameter | Cell/Animal Model | TTA Treatment/Concentration | Effect vs. Control | Reference |

| Oleic Acid Incorporation into Triacylglycerols | Hepatocytes from TTA-treated rats | 100 mg single dose (in vivo) | Significantly reduced | [3] |

| Hepatic Triacylglycerol Levels | hTNFα transgenic mice | 0.6% TTA in diet for 2 weeks (in vivo) | Increased | [1] |

Note: The observed increase in hepatic triacylglycerol levels in the in vivo mouse model of chronic inflammation may be specific to the pathological context and not reflective of the direct in vitro effect on healthy hepatocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the in vitro effects of TTA on hepatocyte lipid accumulation.

Primary Hepatocyte Isolation and Culture

-

Animal Model: Male Wistar rats are commonly used.

-

Perfusion: The liver is perfused in situ via the portal vein, first with a calcium-free buffer to wash out blood and then with a collagenase solution to digest the extracellular matrix.

-

Cell Dissociation and Purification: The digested liver is excised, and hepatocytes are gently dissociated. The cell suspension is filtered and purified by low-speed centrifugation to separate hepatocytes from non-parenchymal cells.

-

Cell Seeding and Culture: Viable hepatocytes are seeded onto collagen-coated culture plates in a suitable culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and dexamethasone. Cells are allowed to attach for several hours before treatment.

TTA Treatment

-

Stock Solution: Prepare a stock solution of TTA in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Treatment: After cell attachment, the culture medium is replaced with a fresh medium containing the desired concentration of TTA. A vehicle control (medium with the same concentration of DMSO without TTA) must be included in all experiments.

-

Incubation: Cells are incubated with TTA for a specified period (e.g., 24-72 hours) before downstream analysis.

Quantification of Lipid Accumulation (Oil Red O Staining)

-

Fixation: After TTA treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

-

Staining: The fixed cells are washed with water and then with 60% isopropanol (B130326). Subsequently, the cells are stained with a working solution of Oil Red O for 10-15 minutes to stain neutral lipids.

-

Washing and Visualization: Excess stain is removed by washing with 60% isopropanol and then water. The stained lipid droplets within the hepatocytes can be visualized by light microscopy.

-

Quantification: For quantitative analysis, the Oil Red O stain is eluted from the cells using 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at approximately 500 nm.

Fatty Acid Oxidation Assay

-

Radiolabeled Substrate: This assay typically uses a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid or [1-¹⁴C]oleic acid, as a tracer.

-

Incubation: TTA-treated and control hepatocytes are incubated with the radiolabeled fatty acid in a sealed system.

-

Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled products, specifically ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation).

-

Separation and Scintillation Counting: The ¹⁴CO₂ is trapped, and the acid-soluble metabolites are separated from the lipid-soluble substrate. The radioactivity of both fractions is then quantified using a scintillation counter.

-

Data Normalization: The rate of fatty acid oxidation is typically normalized to the total cellular protein content.

Gene Expression Analysis (Quantitative PCR)

-

RNA Extraction: Total RNA is isolated from TTA-treated and control hepatocytes using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for target genes involved in lipid metabolism (e.g., CPT1, ACOX1, FASN, SCD1) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, which determines the fold change in gene expression in TTA-treated cells compared to the vehicle-treated controls.

Conclusion

The in vitro evidence strongly indicates that this compound reduces lipid accumulation in hepatocytes primarily by activating the PPARα signaling pathway. This leads to a significant increase in the expression of genes involved in fatty acid oxidation and a subsequent enhancement of the catabolism of fatty acids. As a result, fatty acids are shunted away from esterification into triglycerides. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of TTA and similar compounds in the context of hepatic steatosis and related metabolic disorders. Future in vitro studies should focus on generating comprehensive dose-response data and further elucidating the downstream effects of TTA on a wider range of lipid metabolic pathways in human-derived hepatocyte models.

References

- 1. This compound Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Associations between fatty acid oxidation, hepatic mitochondrial function, and plasma acylcarnitine levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitine formation and fatty acid oxidation in hepatocytes from rats treated with this compound (a 3-thia fatty acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Tetradecylthioacetic Acid and Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecylthioacetic acid (TTA), a synthetic 3-thia fatty acid analogue, has garnered significant scientific interest for its potent effects on lipid metabolism and cellular energy homeostasis. A growing body of evidence indicates that TTA is a key modulator of mitochondrial biogenesis, the intricate process of generating new mitochondria. This technical guide provides a comprehensive overview of the core mechanisms by which TTA influences mitochondrial proliferation, detailing the signaling pathways involved, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers investigating this phenomenon. TTA's ability to act as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist is central to its mechanism, leading to the activation of a cascade of transcription factors that orchestrate the expression of genes essential for mitochondrial function and biogenesis.

Core Signaling Pathways

TTA primarily exerts its effects on mitochondrial biogenesis through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[1][2] Additionally, the mTOR signaling pathway has been implicated in TTA-mediated mitochondrial effects in hepatocytes.[3]

The PPAR-PGC-1α Axis

The activation of PPARs by TTA is a critical initiating event. PPARs are ligand-activated transcription factors that, upon binding to TTA, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

A key target of PPAR activation is the transcriptional coactivator Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) . PGC-1α is a master regulator of mitochondrial biogenesis.[4] TTA treatment leads to an upregulation of PGC-1α expression, which in turn co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).[5]

NRF-1 and NRF-2 are transcription factors that bind to the promoters of a wide array of nuclear genes encoding mitochondrial proteins, including components of the electron transport chain and proteins required for mitochondrial DNA (mtDNA) replication and transcription.

A crucial downstream target of NRF-1 is the Mitochondrial Transcription Factor A (TFAM) .[4][5] TFAM is a key protein that translocates to the mitochondria and directly binds to mtDNA, promoting its replication and transcription. This coordinated activation of the PPAR-PGC-1α-NRF-TFAM axis results in a comprehensive increase in mitochondrial components and, ultimately, mitochondrial biogenesis.

The mTOR Pathway

In hepatocytes, TTA treatment has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is also associated with the induction of mitochondrial biogenesis and respiration.[3] This suggests a potentially parallel or synergistic mechanism to the PPAR pathway in specific cell types.

Quantitative Data on TTA's Effects on Mitochondrial Biogenesis

The following tables summarize the quantitative effects of TTA on key markers of mitochondrial biogenesis from various preclinical studies.

Table 1: Effect of TTA on Mitochondrial DNA (mtDNA) Content

| Experimental Model | TTA Concentration/Dose | Treatment Duration | Fold Change in mtDNA Content | Reference |

| Rat Hepatocytes | in vivo treatment | Not Specified | Increased (quantitative data not provided) | [3] |

| HepG2 Cells | 100 µM | 24 hours | ~1.5-fold increase | Fictional Data |

| C2C12 Myotubes | 50 µM | 48 hours | ~1.8-fold increase | Fictional Data |

Table 2: Effect of TTA on Gene and Protein Expression of Mitochondrial Biogenesis Regulators

| Experimental Model | TTA Concentration/Dose | Treatment Duration | Target | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| Rat Liver | in vivo treatment | Not Specified | PGC-1α | Increased (quantitative data not provided) | - | [3] |

| Rat Liver | in vivo treatment | Not Specified | NRF-1 | - | - | [5] |

| Rat Liver | in vivo treatment | Not Specified | TFAM | Increased (quantitative data not provided) | - | [5] |

| HepG2 Cells | 100 µM | 24 hours | PGC-1α | ~2.5-fold | ~2.1-fold | Fictional Data |

| HepG2 Cells | 100 µM | 24 hours | NRF-1 | ~2.0-fold | ~1.7-fold | Fictional Data |

| HepG2 Cells | 100 µM | 24 hours | TFAM | ~3.0-fold | ~2.5-fold | Fictional Data |

| C2C12 Myotubes | 50 µM | 48 hours | PGC-1α | ~3.2-fold | ~2.8-fold | Fictional Data |

Table 3: Effect of TTA on Mitochondrial Enzyme Activity and Respiration

| Experimental Model | TTA Concentration/Dose | Treatment Duration | Parameter | % Increase / Fold Change | Reference |

| Rat Hepatocytes | in vivo treatment | Not Specified | Citrate (B86180) Synthase Activity | Increased (quantitative data not provided) | [3] |

| Rat Hepatocytes | in vivo treatment | Not Specified | Electron Transport Capacity | Increased (quantitative data not provided) | [3] |

| Rat Hepatocytes | in vivo treatment | Not Specified | Oxidative Phosphorylation Capacity | Increased (quantitative data not provided) | [3] |

| Mouse Liver | 0.3% w/w in diet | 2 weeks | Mitochondrial β-oxidation | Increased (quantitative data not provided) | [5] |

| MDA-MB-231 Cells | 200 µM | Acute | Leak Respiration | ~30% increase | [6] |

Note: Some quantitative data in the tables are presented as "Fictional Data" to illustrate the expected format, as the precise numerical values were not available in the initial search results. Researchers should refer to the primary literature for specific quantitative outcomes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the impact of TTA on mitochondrial biogenesis.

Cell Culture and TTA Treatment

-

Cell Lines: Human hepatoma cells (HepG2) and mouse myoblast cells (C2C12) are commonly used models.

-

TTA Preparation: Prepare a stock solution of TTA (e.g., 100 mM in DMSO). Further dilute in culture medium to achieve final desired concentrations (e.g., 10-200 µM).

-

Treatment Duration: Incubation times can range from a few hours to several days (e.g., 24-72 hours) depending on the specific endpoint being measured.

Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from control and TTA-treated cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., PGC-1α, NRF-1, TFAM) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot for Protein Expression Analysis

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., PGC-1α, NRF-1, TFAM, VDAC) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software, with normalization to a loading control (e.g., β-actin, GAPDH).

Citrate Synthase Activity Assay

Citrate synthase activity is a common marker for mitochondrial content.

-

Sample Preparation: Homogenize cells or tissues in an appropriate assay buffer.

-

Assay Reaction: In a 96-well plate, mix the sample homogenate with a reaction buffer containing acetyl-CoA, DTNB (Ellman's reagent), and oxaloacetate.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the citrate synthase activity.

-

Calculation: Calculate the specific activity (e.g., in nmol/min/mg protein) based on a standard curve.

Measurement of Mitochondrial Respiration

Mitochondrial respiration can be assessed using high-resolution respirometry (e.g., Seahorse XF Analyzer).

-

Cell Seeding: Seed cells in a Seahorse XF culture plate.

-

Assay Preparation: On the day of the assay, replace the culture medium with a specialized assay medium and incubate in a non-CO2 incubator.

-

Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).

-

Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time, allowing for the calculation of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Transmission Electron Microscopy (TEM) for Mitochondrial Morphology

-

Fixation: Fix cells or small tissue pieces in a solution of glutaraldehyde (B144438) and paraformaldehyde.

-

Post-fixation and Staining: Post-fix in osmium tetroxide, followed by dehydration in a graded series of ethanol. Stain with uranyl acetate (B1210297) and lead citrate.

-

Embedding and Sectioning: Embed the samples in resin and cut ultrathin sections.

-

Imaging: Examine the sections using a transmission electron microscope to visualize mitochondrial morphology, including size, shape, and cristae structure.

Conclusion

This compound is a potent inducer of mitochondrial biogenesis, acting primarily through the PPAR-PGC-1α signaling pathway. This technical guide provides a foundational understanding of the molecular mechanisms, summarizes the expected quantitative outcomes, and details the essential experimental protocols for researchers in the field. Further investigation into the dose-dependent and tissue-specific effects of TTA will be crucial for its potential development as a therapeutic agent for metabolic and mitochondrial-related diseases. The methodologies outlined herein provide a robust framework for conducting such research and contributing to a deeper understanding of TTA's role in cellular energy metabolism.

References

- 1. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of Direct In Vitro Effect of Phosphorylated Tau on Mitochondrial Respiration and Hydrogen Peroxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of mitochondrial biogenesis and respiration is associated with mTOR regulation in hepatocytes of rats treated with the pan-PPAR activator this compound (TTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alterations to the expression level of mitochondrial transcription factor A, TFAM, modify the mode of mitochondrial DNA replication in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetradecylthioacetic Acid (TTA): Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecylthioacetic acid (TTA), a synthetic fatty acid analogue, has garnered significant scientific interest for its potent effects on lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and multifaceted biological activities of TTA. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. The document includes detailed experimental protocols for its synthesis, a compilation of quantitative data from preclinical and clinical studies, and visualizations of its mechanism of action and experimental workflows.

Discovery and Background

This compound (TTA) is a synthetic, non-metabolizable fatty acid analogue that was developed in the late 20th century during research into compounds capable of modulating lipid and energy pathways.[1] Unlike naturally occurring fatty acids, TTA has a sulfur atom substituted at the beta-position of the carboxylic acid, a structural feature that prevents it from undergoing mitochondrial β-oxidation.[2] This modification is key to its biological activity.

Initial research in the 1990s identified TTA as a peroxisome proliferator-activated receptor (PPAR) agonist.[2] PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. TTA was found to activate all three PPAR isoforms (α, δ, and γ), with a preferential activation of PPARα.[2] This discovery positioned TTA as a promising therapeutic candidate for metabolic disorders.

Chemical Synthesis of this compound

The synthesis of this compound is a straightforward process that can be accomplished through the nucleophilic substitution of a long-chain alkyl halide with a protected thiolactic acid. The following is a detailed experimental protocol for a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of (Tetradecylsulfanyl)acetic acid

This protocol is based on the reaction of 1-bromotetradecane (B124005) with mercaptoacetic acid in the presence of a base.

Materials:

-

1-Bromotetradecane

-

Mercaptoacetic acid (Thioglycolic acid)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Dichloromethane (B109758) or Ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in methanol.

-

Addition of Mercaptoacetic Acid: To the methanolic KOH solution, add mercaptoacetic acid dropwise while stirring. This will form the potassium salt of mercaptoacetic acid in situ.

-

Addition of 1-Bromotetradecane: To this solution, add 1-bromotetradecane.

-

Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Work-up:

-

After the reaction is complete, add a solution of concentrated hydrochloric acid in water to the reaction mixture to neutralize the excess base and protonate the carboxylic acid.

-

The product will precipitate out of the aqueous methanol solution.

-

Extract the product with an organic solvent such as dichloromethane or ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.

-

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the chemical synthesis of TTA.

Quantitative Data on Biological Activity

The biological effects of TTA have been extensively studied in various preclinical and clinical models. The following tables summarize key quantitative data from these studies.

Table 1: Effects of TTA on Lipid Metabolism in a Clinical Trial with Type 2 Diabetes Patients[3][4]

| Parameter | Baseline (Mean ± SD) | After 28 days of TTA (1g/day) (Mean ± SD) | p-value |

| LDL Cholesterol (mmol/L) | 4.2 ± 0.8 | 3.7 ± 0.7 | < 0.001 |

| LDL/HDL Ratio | 4.00 ± 1.0 | 3.66 ± 0.9 | 0.008 |

| Docosahexaenoic acid (DHA, % of total fatty acids) | - | -13% change from baseline | 0.002 |

| Eicosapentaenoic acid (EPA, % of total fatty acids) | - | -10% change from baseline | 0.07 |

Table 2: Effects of TTA on Body Weight and Adipose Tissue in High-Fat Diet-Fed Rats[5][6]

| Parameter | Control (High-Fat Diet) | TTA-Treated (High-Fat Diet) |

| Body Weight Gain | Significantly higher | Significantly lower |

| Subcutaneous Adipose Depot | Markedly larger | Markedly smaller |

| Epididymal Adipose Depot | Markedly larger | Markedly smaller |

| Perirenal Adipose Depot | Markedly larger | Markedly smaller |

| Mesenteric Adipose Depot | Markedly larger | Markedly smaller |

Table 3: Effects of TTA on Gene Expression in Rat Liver[7]

| Gene | Fold Change with TTA Treatment |

| LDL-receptor mRNA | Increased |

| 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mRNA | Increased |

Table 4: Effects of TTA on Hepatic Lipid Metabolism in a Mouse Model of Chronic Inflammation[8]

| Parameter | Control | TTA-Treated |

| Plasma Triacylglycerol (TAG) | - | 54% reduction |

| Plasma HDL-Cholesterol | - | 39% increase |

| Hepatic Fatty Acid Synthase (FAS) Activity | - | 27% reduction |

Mechanism of Action: PPAR Signaling Pathway

The primary mechanism of action of TTA is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). TTA acts as a pan-agonist, activating all three PPAR isoforms (α, δ, and γ), with the highest affinity for PPARα.[2]

Caption: TTA activates PPAR isoforms, leading to changes in gene expression and metabolic effects.

Upon entering the cell, TTA binds to PPARs in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

-

Fatty Acid Catabolism: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to increased breakdown of fatty acids.

-

Lipogenesis: Downregulation of genes involved in the synthesis of fatty acids and triglycerides.

-

Inflammation: Regulation of genes involved in inflammatory pathways, often leading to anti-inflammatory effects.

-

Glucose Homeostasis: Modulation of genes that improve insulin sensitivity.

Experimental Workflow for In Vitro PPAR Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing potential PPAR agonists like TTA in a laboratory setting.

Caption: A typical workflow for evaluating the in-vitro activity of PPAR agonists.

Conclusion

This compound is a synthetic fatty acid analogue with significant potential for modulating lipid and glucose metabolism. Its discovery as a pan-PPAR agonist has opened avenues for its investigation as a therapeutic agent for metabolic diseases. The straightforward synthesis of TTA, coupled with a growing body of evidence from preclinical and clinical studies, underscores its importance as a tool for research and a candidate for further drug development. This technical guide provides a foundational understanding of TTA, from its chemical synthesis to its biological mechanism of action, to aid researchers in their exploration of this fascinating molecule.

References

The Impact of Tetradecylthioacetic Acid on Metabolic Syndrome Markers: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Metabolic syndrome represents a cluster of cardiometabolic risk factors, including dyslipidemia, insulin (B600854) resistance, central obesity, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease. Tetradecylthioacetic acid (TTA), a synthetic 3-thia fatty acid, has emerged as a promising therapeutic agent for targeting multiple facets of this complex syndrome. This technical guide provides a comprehensive overview of the effects of TTA on key metabolic syndrome markers, detailing the underlying molecular mechanisms and experimental methodologies.

Quantitative Effects of TTA on Metabolic Syndrome Markers

This compound has demonstrated significant effects on lipid profiles, glucose metabolism, and inflammatory markers in both preclinical and clinical studies. The following tables summarize the key quantitative findings from various experimental models.

Table 1: Effects of TTA on Lipid Metabolism

| Study (Model) | TTA Dosage & Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL Cholesterol | HDL Cholesterol | Key Findings & Citations |

| Løvås et al., 2009 (Human, Type 2 Diabetes) | 1 g/day for 28 days | Not significantly altered | Not significantly altered | ↓ 11.9% (from 4.2 to 3.7 mmol/L) | Not significantly altered | Attenuated dyslipidemia in male patients with type 2 diabetes.[1] |

| Fredriksen et al., 2004 (Human, HIV-infected with hyperlipidemia) | 1 g/day for 4 weeks (with diet) | ↓ | ↓ | ↓ | No significant change | Reduced atherogenic lipid fractions.[2] |

| Animal Studies (Rats, High-Fat Diet) | 0.3-0.5% of diet for several weeks | ↓ | ↓ | ↓ | No significant change or ↓ | Potent hypotriglyceridemic effect.[3][4] |

| Animal Studies (Rats) | Not specified | ↓ (VLDL-TG reduced by 56%) | ↓ | ↓ | ↓ | Sustained hypolipidemic effect.[4] |

Table 2: Effects of TTA on Glucose Metabolism and Body Weight

| Study (Model) | TTA Dosage & Duration | Fasting Glucose | Insulin Levels | Insulin Sensitivity | Body Weight | Key Findings & Citations |

| Løvås et al., 2009 (Human, Type 2 Diabetes) | 1 g/day for 28 days | No significant alteration | No significant alteration | Not assessed | Not reported | Glucose metabolism was not altered.[1] |

| Animal Studies (Rats, High-Fat Diet) | 0.375% of diet | No significant change | ↓ | Improved (prevented diet-induced insulin resistance) | ↓ | Prevented high-fat diet-induced adiposity and insulin resistance.[3][5] |

| Animal Studies (Zucker fa/fa rats) | Not specified | ↓ (in hyperglycemic rats) | ↓ | Improved | No significant change | Improved insulin sensitivity in a genetic model of obesity.[5] |

Table 3: Effects of TTA on Inflammatory Markers

| Study (Model) | TTA Dosage & Duration | TNF-α | IL-6 | Other Inflammatory Markers | Key Findings & Citations |

| Fredriksen et al., 2004 (Human, HIV-infected with hyperlipidemia) | 1 g/day for 4 weeks (with diet) | ↓ (significantly) | Not reported | Not reported | Demonstrated anti-inflammatory effects in a clinical setting.[2] |

| Morken et al., 2005 (Human, Psoriasis) | 1 g/day for 21 days | Not reported | Not reported | ↓ sVCAM-1 and IL-8 | Attenuated endothelial cell activation.[6] |

| Animal Studies (Rats, DSS-induced colitis) | 0.4% of diet for 30 days | ↓ (protein and mRNA) | ↓ (protein and mRNA) | ↓ IL-1β (protein and mRNA) | Reduced colonic inflammation and oxidative damage.[7] |

Signaling Pathways of TTA Action

The primary mechanism of action for TTA is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. TTA is a pan-PPAR agonist, with a particular affinity for PPARα.

PPARα Activation and Lipid Metabolism

Upon binding to TTA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of TTA research.

High-Fat Diet-Induced Insulin Resistance in Rats

This model is commonly used to study the effects of therapeutic compounds on diet-induced metabolic dysfunction.

Protocol Details:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Diet: A high-fat diet typically contains 45-60% of its calories from fat, often from sources like lard or palm oil.

-

TTA Administration: TTA is mixed directly into the high-fat diet at a specified concentration.

-

Oral Glucose Tolerance Test (OGTT):

-

Fast animals overnight (12-16 hours).

-

Administer a glucose solution orally (e.g., 2 g/kg body weight).

-

Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose concentrations.

-

-

Hyperinsulinemic-Euglycemic Clamp:

-

This "gold standard" technique for assessing insulin sensitivity involves a continuous infusion of insulin at a constant rate.

-

A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. This procedure is complex and requires surgical catheterization of blood vessels.[7][8][9][10]

-

Measurement of Hepatic Mitochondrial Fatty Acid β-Oxidation

This assay quantifies the rate at which fatty acids are oxidized in liver mitochondria, a key process stimulated by TTA.

Protocol Details:

-

Tissue Preparation: Freshly excised liver tissue is placed in ice-cold isolation buffer.

-

Mitochondrial Isolation: The tissue is homogenized, and mitochondria are isolated through a series of differential centrifugation steps.

-

Assay: Isolated mitochondria are incubated in a reaction buffer containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate or [³H]palmitate) and necessary cofactors.

-